Fecosteryl oleate
Description
Phytosteryl Oleate (often referred to as Plant Sterol Oleate) is a sterol ester derived from the esterification of plant sterols (phytosterols) with oleic acid. Structurally, it consists of a sterol backbone (e.g., β-sitosterol, campesterol) linked to oleic acid via an ester bond. This compound is widely utilized in cosmetics and pharmaceuticals due to its emulsifying properties and biocompatibility. Its applications include stabilizing lipid-based formulations, enhancing skin barrier function, and serving as a non-irritating excipient in topical products .
Safety assessments indicate that Phytosteryl Oleate is generally recognized as safe in cosmetic formulations at concentrations up to 5%, with minimal dermal irritation reported in human patch tests . However, long-term toxicity studies in animal models have shown equivocal results, including rare instances of tumorigenicity at high doses, necessitating careful dose optimization in formulations .
Properties
Molecular Formula |
C46H78O2 |
|---|---|
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,35,37-39,41-42H,4,8-14,17-34H2,1-3,5-7H3/b16-15-/t37-,38+,39+,41-,42+,45+,46-/m1/s1 |
InChI Key |
HMMVQRABXKLEQV-ASZKISFMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Polarity and Solubility: Ethyl Oleate and 2-Butoxyethyl Oleate are less polar than Phytosteryl Oleate due to their shorter alkyl chains, making them better solvents for lipophilic drugs . Glyceryl Oleate, a monoacylglycerol, has intermediate polarity, enhancing its emulsifying capacity in biphasic systems .
- Thermal Behavior: Ethyl Oleate-derived β-hydroxy hydroperoxides decompose at lower temperatures (107°C) compared to ozonides (156°C), indicating reduced thermal stability in oxygen-rich environments .
- Biological Interactions : Phytosteryl Oleate and Cholesteryl Oleyl Carbonate interact with lipid membranes due to their sterol components, whereas Ethyl Oleate primarily serves as a passive carrier in drug formulations .
Q & A
Q. What are the standard protocols for synthesizing phytosteryl oleate in laboratory settings?
Phytosteryl oleate synthesis typically involves esterification between phytosterols (e.g., β-sitosterol) and oleic acid, catalyzed by lipases or chemical catalysts (e.g., sulfuric acid). Key steps include:
- Reagent purity : Use ≥95% pure oleic acid and phytosterols to minimize side reactions .
- Characterization : Confirm ester formation via FT-IR (C=O ester peak at ~1740 cm⁻¹) and TGA/DTG to assess thermal stability .
- Yield optimization : Monitor reaction kinetics using HPLC or GC-MS, adjusting solvent polarity (e.g., hexane vs. ethanol) and temperature (60–90°C) .
Q. How can researchers characterize the purity and structural integrity of phytosteryl oleate?
A multi-technique approach is recommended:
- Elemental analysis : Verify C/H ratios against theoretical values (e.g., C: 79.2%, H: 11.8% for C₄₅H₇₈O₂) .
- Spectroscopy : Use ¹H-NMR to confirm oleate integration (δ 5.3–5.4 ppm for vinyl protons) and phytosterol backbone signals (δ 0.6–2.3 ppm) .
- Chromatography : Employ reverse-phase HPLC with a C18 column and evaporative light scattering detection (ELSD) to quantify impurities .
Advanced Research Questions
Q. How can computational models predict the phase behavior of phytosteryl oleate in solvent systems?
The Cubic-Plus-Association (CPA) equation of state is effective for modeling liquid-liquid equilibrium (LLE) in ternary systems (e.g., phytosteryl oleate/methanol/glycerol). Key steps:
- Binary parameters : Derive from existing databases (e.g., methanol-glycerol interactions) .
- Impurity adjustments : Account for methyl oleate impurities (>70% purity) by incorporating uncertainty margins in phase diagrams .
- Validation : Compare predictions with experimental cloud-point data using UV-Vis spectroscopy .
Q. What methodologies resolve discrepancies in phytosteryl oleate’s absorption spectra across studies?
Contradictions often arise from ligand exchange or solvent effects. Mitigation strategies include:
- Standardized solvents : Use non-polar solvents (e.g., hexane) to minimize solvatochromic shifts .
- Ligand stabilization : Compare spectra of native oleate-stabilized compounds with those modified by decanethiol or TOP ligands .
- Data normalization : Align spectra to excitonic peak positions (e.g., 324 nm for α-CdS:oleate) to enable cross-study comparisons .
Q. How can in silico studies predict phytosteryl oleate’s degradation pathways under thermal stress?
Density Functional Theory (DFT) simulations at the M06-2X/6-31G+(d,p) level reveal:
- Radical formation : Predict cleavage at the ester bond, generating alkyl radicals and CO .
- Cyclization pathways : Identify intermediates with 3-membered rings, validated via GC-MS fragmentation patterns .
- Kinetic modeling : Use Arrhenius parameters to simulate pyrolysis rates at 300–500°C .
Methodological and Reproducibility Considerations
Q. What statistical frameworks ensure robust analysis of phytosteryl oleate’s bioactivity data?
- Experimental design : Use triplicate measurements with ANOVA to assess batch-to-batch variability (e.g., in cytotoxicity assays) .
- Dose-response modeling : Calculate NOAEL/LOAEL from 90-day subchronic toxicity studies, applying benchmark dose (BMD) methods .
- Cross-study validation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align hypotheses with existing literature .
Q. How can researchers address data gaps in phytosteryl oleate’s toxicological profile?
- Read-across strategies : Leverage structural analogs (e.g., methyl oleate) with shared functional groups (ester bonds) and metabolic pathways .
- In vitro assays : Prioritize Ames tests for mutagenicity and Hen’s Egg Test (HET-CAM) for ocular irritation .
- Regulatory alignment : Follow CIR guidelines for cosmetic applications, restricting concentrations to ≤1.5% in leave-on products .
Data Presentation and Reproducibility Standards
- Supplementary materials : Upload raw NMR spectra, chromatograms, and DFT input files as .cif or .log formats .
- Table formatting : Use Arabic numbering, avoid color/shading, and annotate footnotes with superscript letters (e.g., a, b) .
- Ethical reporting : Disclose purity levels (e.g., ≥70% methyl oleate) and solvent residues in methods sections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
